molecular formula C17H26N4O2 B2844750 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 1049368-81-1

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Número de catálogo: B2844750
Número CAS: 1049368-81-1
Peso molecular: 318.421
Clave InChI: JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the alkylation of the corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is unique due to its specific structural features and the presence of both piperazine and oxalamide moieties. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Actividad Biológica

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of 4-phenylpiperazine derivatives with propyloxalamide precursors. The process can vary slightly depending on the specific derivatives used, but generally follows a scheme that involves:

  • Preparation of Alkylating Agents : Using reagents such as 2-chloroacetyl chloride.
  • Alkylation Reaction : Reacting the prepared alkylating agents with 4-phenylpiperazine to form the desired oxalamide derivatives.

Anticonvulsant Activity

Numerous studies have evaluated the anticonvulsant activity of this compound and its analogs. A significant study involved testing various derivatives in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. The results indicated that many compounds exhibited notable anticonvulsant properties:

  • Effective Compounds : Several derivatives demonstrated high efficacy in preventing seizures across different models.
  • Dosage and Timing : The compounds were tested at various doses (30, 100, and 300 mg/kg) and at different time intervals post-administration (0.5 h and 4 h).

Table 1 summarizes the efficacy of selected compounds:

Compound IDDose (mg/kg)MES ProtectionscPTZ Protection
Compound 14100YesYes
Compound 19300YesYes
Compound 24100NoYes

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine moiety significantly influence the biological activity of these compounds. For instance:

  • Lipophilicity : More lipophilic compounds tended to show delayed onset but prolonged action in seizure models.
  • Moiety Exchange : Substituting phenylpiperazine with other piperazine derivatives often resulted in decreased anticonvulsant activity.

Case Studies and Transcriptome Analysis

A recent case study explored the use of transcriptome data to understand the mechanisms underlying the biological activity of this compound. This study aimed to correlate gene expression profiles with observed pharmacological effects, providing insights into potential pathways involved in its action:

  • Differential Gene Expression : Analysis revealed specific genes consistently upregulated or downregulated upon exposure to the compound.
  • Pathway Analysis : Identified pathways linked to neuroprotection and seizure modulation, suggesting a multifaceted mechanism of action.

Propiedades

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.